![molecular formula C28H26BrN3O2S B2871462 3-Benzyl-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-piperidin-1-ylquinazolin-4-one CAS No. 689227-97-2](/img/structure/B2871462.png)

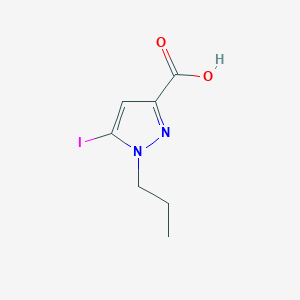

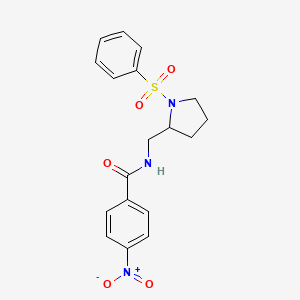

3-Benzyl-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-piperidin-1-ylquinazolin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several rings and functional groups. The quinazolinone ring is a common feature in many biologically active compounds. The benzyl group, bromophenyl group, and piperidine ring may contribute to the compound’s properties and reactivity.Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the bromine atom on the bromophenyl group could be replaced in a nucleophilic substitution reaction .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones involves palladium-catalyzed Buchwald–Hartwig coupling reactions. This method has been applied to produce compounds with potential cytotoxicity against certain cell lines, indicating the significance of these compounds in anticancer activity research. Specifically, compound 20a, a related derivative, has shown significant anticancer activity (Nowak et al., 2015).

- A study focused on novel 3-sulphonamido-quinazolin-4(3H)-one derivatives revealed their synthesis via a microwave-assisted technique and highlighted their antiviral activities against a range of respiratory and biodefense viruses, demonstrating the compound's potential in antiviral research (Selvam et al., 2007).

- The compound's synthesis process also involves the creation of bromonium ylides as key intermediates, achieved through the intramolecular reaction of benzyl bromide and an α-imino carbene. This methodology is crucial for synthesizing highly functionalized 4-bromo-1,2-dihydroisoquinolines, which are valuable for further pharmaceutical applications (He et al., 2016).

Biological Activities and Applications

- The antituberculosis and cytotoxicity studies of 3-heteroarylthioquinoline derivatives have identified compounds with significant activity against Mycobacterium tuberculosis, showcasing the therapeutic potential of these derivatives in treating tuberculosis. The study emphasizes the importance of structural modifications in enhancing biological activity (Chitra et al., 2011).

- Another aspect of research on related compounds involves their oxidative metabolism, which has implications for understanding the metabolic pathways and potential interactions of these compounds in biological systems. This research is fundamental for the development of new pharmaceuticals with optimized pharmacokinetic profiles (Hvenegaard et al., 2012).

Orientations Futures

Propriétés

IUPAC Name |

3-benzyl-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-piperidin-1-ylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26BrN3O2S/c29-22-11-9-21(10-12-22)26(33)19-35-28-30-25-14-13-23(31-15-5-2-6-16-31)17-24(25)27(34)32(28)18-20-7-3-1-4-8-20/h1,3-4,7-14,17H,2,5-6,15-16,18-19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQHAZVVGZWCAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC=CC=C4)SCC(=O)C5=CC=C(C=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-butoxybenzoate](/img/structure/B2871381.png)

![(2S)-2-[2-(1H-indol-3-yl)ethylcarbamoylamino]propanoic acid](/img/structure/B2871387.png)

![2-(4-Chlorophenyl)-3-(piperidinomethyl)imidazo[1,2-a]pyridine](/img/structure/B2871389.png)

![1-[(1-cyanocyclohexyl)carbamoyl]ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B2871392.png)

![5-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2871397.png)

![1-[1,1'-Biphenyl]-4-yl-3-(4-iodoanilino)-1-propanone](/img/structure/B2871399.png)

![3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid](/img/structure/B2871400.png)